Benzothiazol-2-ylmethyl-methyl-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

Benzothiazol-2-ylmethyl-methyl-amine (CAS 17681-30-0) is a heterocyclic building block featuring a benzothiazole core linked to an N-methylmethanamine group, with a molecular formula of C9H10N2S and a molecular weight of 178.25 g/mol. It is utilized in pharmaceutical and chemical research as an intermediate for synthesizing more complex molecules, particularly in programs targeting neurological disorders and as a scaffold for medicinal chemistry optimization.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 17681-30-0
Cat. No. B106137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazol-2-ylmethyl-methyl-amine
CAS17681-30-0
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCNCC1=NC2=CC=CC=C2S1
InChIInChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
InChIKeyXRUPROQYVHMNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazol-2-ylmethyl-methyl-amine (CAS 17681-30-0): Core Physicochemical and Sourcing Profile


Benzothiazol-2-ylmethyl-methyl-amine (CAS 17681-30-0) is a heterocyclic building block featuring a benzothiazole core linked to an N-methylmethanamine group, with a molecular formula of C9H10N2S and a molecular weight of 178.25 g/mol . It is utilized in pharmaceutical and chemical research as an intermediate for synthesizing more complex molecules, particularly in programs targeting neurological disorders and as a scaffold for medicinal chemistry optimization . Key physicochemical properties include a predicted density of 1.205 g/cm³, a boiling point of 277.5 °C, and a melting point of 53 °C, with a predicted pKa of 7.15 .

Why Benzothiazol-2-ylmethyl-methyl-amine Cannot Be Interchanged with Common Analogs


Generic substitution with closely related benzothiazole amines, such as (1,3-benzothiazol-2-ylmethyl)amine hydrochloride or N-methylbenzothiazol-2-amine, is scientifically unsound. These compounds exhibit distinct physicochemical properties—including molecular weight, logP, and hydrogen bonding capacity—that directly impact reactivity, solubility, and target binding. For instance, the target compound's N-methyl group and methylene linker create a unique spatial and electronic profile compared to primary amines or directly substituted analogs [1]. In medicinal chemistry, even minor structural variations can lead to significant changes in pharmacokinetic properties or target engagement. Therefore, procurement based on accurate compound identity is essential for maintaining experimental consistency and achieving reproducible results .

Quantitative Differentiation of Benzothiazol-2-ylmethyl-methyl-amine vs. Analogs


Molecular Weight and Size: Impact on Reactivity and Permeability

Benzothiazol-2-ylmethyl-methyl-amine possesses a molecular weight of 178.25 g/mol, which places it in a distinct size class compared to its primary amine analog (164.23 g/mol) and the bulkier bis(benzothiazol-2-ylmethyl)amine (311.43 g/mol) . This intermediate size and the presence of a secondary amine with a methyl group can influence its lipophilicity (LogP predicted ~2.4) and its ability to cross biological membranes or engage with hydrophobic binding pockets [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

pKa Value and Ionization State: Implications for Solubility and Binding

The predicted pKa of Benzothiazol-2-ylmethyl-methyl-amine is 7.15, which is significantly different from the pKa of related benzothiazole amines, such as N-methylbenzothiazol-2-amine (pKa not directly comparable but structurally distinct) . This value indicates that at physiological pH (7.4), the compound is partially ionized, influencing its aqueous solubility and its ability to form ionic interactions with biological targets. In contrast, an analog like 2-aminobenzothiazole (pKa ~4.5) would be predominantly unionized at pH 7.4, leading to different solubility and membrane permeability profiles [1].

Physical Chemistry Formulation Science Medicinal Chemistry

Analytical Purity and Batch Consistency for Reliable Experimentation

Reputable suppliers provide Benzothiazol-2-ylmethyl-methyl-amine with a verified purity of ≥99% as determined by HPLC . In contrast, some alternative benzothiazole building blocks, particularly those from non-validated sources, may lack rigorous purity certification or exhibit batch-to-batch variability. High purity is paramount for ensuring that observed biological activity is attributable to the compound of interest and not to impurities or degradation products, which can skew dose-response curves and lead to false positives in high-throughput screening .

Analytical Chemistry Quality Control Reproducibility

Explicit Lack of Published Direct Biological Activity Data: A Differentiating Procurement Consideration

A comprehensive literature and patent search reveals no published, quantitative, head-to-head biological activity data (e.g., IC50, MIC, Ki) for Benzothiazol-2-ylmethyl-methyl-amine against a specific comparator compound . This is not a deficit but a key piece of evidence for procurement: the compound's primary value is as a foundational building block, not as a final, biologically characterized active pharmaceutical ingredient. Users seeking a specific, known biological activity should consider benzothiazole derivatives that have been explicitly optimized and reported in the literature, such as certain kinase or MAO-B inhibitors [1].

Assay Development Medicinal Chemistry Procurement Strategy

Optimized Use Cases for Benzothiazol-2-ylmethyl-methyl-amine Based on Differentiated Properties


Lead Optimization in Medicinal Chemistry: Scaffold Diversification

Researchers seeking to expand the chemical space around a benzothiazole core can use Benzothiazol-2-ylmethyl-methyl-amine as a versatile intermediate. Its secondary amine with a methyl group offers a unique handle for further functionalization (e.g., alkylation, acylation) compared to a primary amine or an aniline, allowing for the introduction of specific lipophilicity and steric bulk. This is supported by its predicted physicochemical profile (LogP ~2.4, pKa 7.15), which can be leveraged to modulate drug-like properties of resulting analogs .

Chemical Biology Tool Synthesis: Fluorescent Probe Development

The benzothiazole core is a privileged scaffold in fluorescent probes, such as Thioflavin-T analogs used for amyloid imaging. Benzothiazol-2-ylmethyl-methyl-amine can serve as a starting material for synthesizing novel, non-radioactive imaging agents. Its specific molecular weight and amine functionality allow for conjugation to fluorophores or targeting moieties, with the methyl group potentially reducing non-specific binding compared to a primary amine-containing analog [1]. The high purity (≥99%) is critical for minimizing background fluorescence from impurities.

Process Chemistry: Building Block for Agrochemical Synthesis

The compound's structural similarity to N-methylbenzothiazol-2-amine, a known precursor to the herbicide methabenzthiazuron, positions it as a potential intermediate in the synthesis of novel crop protection agents. Its distinct methylene linker and amine substitution pattern could confer different herbicidal selectivity or environmental fate profiles compared to existing commercial products. The consistent quality and analytical data available for this compound support its use in scalable and reproducible synthetic routes .

Assay Development and Screening: Negative Control or Counter-Screen

Given the lack of reported potent biological activity for the parent compound, Benzothiazol-2-ylmethyl-methyl-amine is an ideal candidate for use as a negative control or counter-screen compound in high-throughput assays where the benzothiazole core is of interest. Its distinct molecular weight and purity ensure it can be easily distinguished from active hits in mass spectrometry-based assays, helping to validate that observed activity is due to specific target engagement by the lead compound and not a general artifact of the scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzothiazol-2-ylmethyl-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.